1-O-Methylnataloe-emodin
Overview
Description
1-O-Methylnataloe-emodin is a natural anthraquinone derivative, known for its deep red crystalline appearance. This compound is a derivative of emodin and is primarily extracted from Aloe vera. It is recognized for its stability under acidic conditions and its tendency to decompose in alkaline environments .
Mechanism of Action
Target of Action
It is structurally similar to emodin, which has been shown to interact with multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Mode of Action
Emodin, a structurally similar compound, has been shown to have a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that 1-O-Methylnataloe-emodin may have similar interactions with its targets.
Pharmacokinetics
Studies on emodin have shown that it has poor oral bioavailability due to its extensive glucuronidation . Nanoencapsulation has been suggested as a method to overcome these limitations and improve bioavailability .
Result of Action
Emodin has been shown to have a wide range of biological effects, including anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Methylnataloe-emodin is typically synthesized through the extraction from Aloe vera. The process involves:
Acid Hydrolysis: Aloe vera leaf meat or extract is subjected to acid hydrolysis.
Separation and Purification: The hydrolyzed product is then separated and purified.
Methylation Reaction: Finally, the purified product undergoes a methylation reaction to yield this compound.
Industrial Production Methods: While the primary method involves extraction from natural sources, industrial production may also employ similar steps but on a larger scale, ensuring higher yields and purity through advanced purification techniques.
Chemical Reactions Analysis
1-O-Methylnataloe-emodin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Scientific Research Applications
1-O-Methylnataloe-emodin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical behaviors.
Industry: It is used in the production of natural dyes and pigments due to its vibrant color and stability.
Comparison with Similar Compounds
1-O-Methylnataloe-emodin is unique among anthraquinone derivatives due to its specific methylation pattern. Similar compounds include:
Emodin: Another anthraquinone derivative with similar biological activities but different methylation.
Chrysophanol: Known for its anti-inflammatory and anti-cancer properties.
Physcion: Exhibits strong antimicrobial and anti-cancer activities.
Each of these compounds shares a core anthraquinone structure but differs in functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOZMSHTPWVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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